4-ethyl-N'-hydroxybenzenecarboximidamide

Description

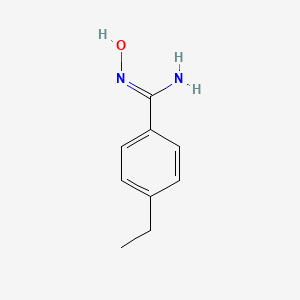

4-Ethyl-N'-hydroxybenzenecarboximidamide is a substituted benzenecarboximidamide derivative characterized by an ethyl group (-CH₂CH₃) at the para position (4-position) of the benzene ring and a hydroxybenzenecarboximidamide (-C(=NH)NHOH) functional group. Its structure combines lipophilic (ethyl group) and polar (hydroxyiminoamide) features, which influence its solubility, reactivity, and interactions with biological targets .

Properties

IUPAC Name |

4-ethyl-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGJHKJTRAXLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-ethylbenzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of 4-ethyl-N’-hydroxybenzenecarboximidamide follows a similar synthetic route but with optimized reaction conditions to ensure higher yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

4-ethyl-N’-hydroxybenzenecarboximidamide is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in various organic synthesis reactions.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenated analogs of N'-hydroxybenzenecarboximidamide demonstrate how electronegativity and atomic size influence activity:

However, its bulkiness may enhance lipophilicity, improving membrane permeability .

Amino-Substituted Derivatives

Amino groups introduce electron-donating effects and hydrogen-bonding capabilities:

| Compound Name | Substituent | Key Properties | Biological Activity Insights |

|---|---|---|---|

| 4-(Diethylamino)-N'-hydroxybenzenecarboximidamide | -N(CH₂CH₃)₂ | Strong electron-donating effect; enhances binding to acidic residues | Modulates enzyme activity (e.g., kinases) |

| 4-[(Dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide | -CH₂N(CH₃)₂ | Combines amino and methyl groups; improves solubility and target engagement | Anticancer (induces apoptosis in cancer cells) |

Key Insight: The ethyl group in the target compound lacks the direct electron-donating capacity of amino substituents, which may reduce its affinity for polar active sites. However, its simpler structure may confer metabolic stability compared to bulkier amino derivatives .

Heterocyclic and Complex Derivatives

Complex substituents introduce steric and electronic diversity:

| Compound Name | Substituent | Key Properties | Biological Activity Insights |

|---|---|---|---|

| 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide | Thiazole ring + Cl | Combines aromaticity and halogen effects; enhances interaction with proteins | Potential use in enzyme inhibition |

| N-(4-Acetylphenyl)-4-chloro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide | Acetyl + sulfonyl groups | Multi-functional; increases molecular weight and complexity | Investigated for targeted therapies |

Physicochemical Properties

- Molecular Weight : ~165 g/mol (estimated for 4-ethyl derivative).

- Lipophilicity : Higher than halogenated analogs due to the ethyl group, favoring passive diffusion across membranes.

- Electronic Effects : Electron-donating ethyl group may reduce electrophilic reactivity compared to Cl or Br derivatives .

Biological Activity

4-Ethyl-N'-hydroxybenzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by an ethyl group and a hydroxylamine moiety attached to a benzenecarboximidamide framework. This structural configuration is crucial for its bioactivity.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.

- Receptor Interaction : It can interact with specific receptors, modulating their activity and influencing cellular responses.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study employing bioautographic techniques showed significant inhibition zones against various microbial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved in this process.

Anti-inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation markers. Its ability to inhibit pro-inflammatory cytokines indicates potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial activity .

- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.